Cas no 5687-84-3 (4-cyclopropylbutanoic acid)
4-cyclopropylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-cyclopropylbutanoic acid
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- Inchi: 1S/C7H12O2/c8-7(9)3-1-2-6-4-5-6/h6H,1-5H2,(H,8,9)
- InChI Key: QTFPLPYKIHFSLC-UHFFFAOYSA-N
- SMILES: OC(CCCC1CC1)=O
4-cyclopropylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B425855-10mg |
4-cyclopropylbutanoic acid |
5687-84-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B425855-50mg |
4-cyclopropylbutanoic acid |
5687-84-3 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B425855-100mg |
4-cyclopropylbutanoic acid |
5687-84-3 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM464095-250mg |
4-cyclopropylbutanoic acid |
5687-84-3 | 95%+ | 250mg |
$523 | 2023-02-17 | |
| Chemenu | CM464095-500mg |
4-cyclopropylbutanoic acid |
5687-84-3 | 95%+ | 500mg |
$812 | 2023-02-17 | |
| Chemenu | CM464095-1g |
4-cyclopropylbutanoic acid |
5687-84-3 | 95%+ | 1g |
$1032 | 2023-02-17 | |
| Enamine | EN300-84456-0.05g |
4-cyclopropylbutanoic acid |
5687-84-3 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
| Enamine | EN300-84456-0.1g |
4-cyclopropylbutanoic acid |
5687-84-3 | 95.0% | 0.1g |
$301.0 | 2025-03-21 | |
| Enamine | EN300-84456-0.25g |
4-cyclopropylbutanoic acid |
5687-84-3 | 95.0% | 0.25g |
$431.0 | 2025-03-21 | |
| Enamine | EN300-84456-0.5g |
4-cyclopropylbutanoic acid |
5687-84-3 | 95.0% | 0.5g |
$679.0 | 2025-03-21 |
4-cyclopropylbutanoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-cyclopropylbutanoic acid
Research Briefing on 4-Cyclopropylbutanoic Acid (CAS: 5687-84-3) in Chemical Biology and Pharmaceutical Applications
4-Cyclopropylbutanoic acid (CAS: 5687-84-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a cyclopropyl ring attached to a butanoic acid backbone, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators, owing to its ability to influence molecular conformation and binding affinity.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4-cyclopropylbutanoic acid as a key building block in the synthesis of novel gamma-aminobutyric acid (GABA) receptor agonists. The research demonstrated that derivatives of this compound exhibited enhanced blood-brain barrier permeability and improved pharmacokinetic profiles compared to traditional GABAergic agents. These findings suggest its potential in treating neurological disorders such as epilepsy and anxiety.
In addition to its neurological applications, 4-cyclopropylbutanoic acid has been investigated for its anti-inflammatory properties. A recent preprint on bioRxiv detailed its incorporation into non-steroidal anti-inflammatory drug (NSAID) analogs, which showed reduced gastrointestinal toxicity while maintaining efficacy in murine models of arthritis. The study attributed this improved safety profile to the compound's ability to modulate cyclooxygenase-2 (COX-2) selectivity, a critical factor in NSAID design.
From a synthetic chemistry perspective, advancements in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure 4-cyclopropylbutanoic acid derivatives. A 2024 Nature Catalysis paper described a novel palladium-catalyzed cyclopropanation method that achieves >99% enantiomeric excess, addressing previous challenges in stereocontrol. This methodological breakthrough has significant implications for the scalable production of chiral pharmaceuticals incorporating this scaffold.
Ongoing clinical trials are evaluating 4-cyclopropylbutanoic acid derivatives as potential treatments for metabolic disorders. Preliminary results from Phase I studies indicate favorable safety profiles for several candidates targeting G protein-coupled receptors (GPCRs) involved in glucose metabolism. Researchers speculate that the cyclopropyl moiety's conformational restriction may contribute to enhanced receptor subtype selectivity, reducing off-target effects common in metabolic therapies.
In conclusion, 4-cyclopropylbutanoic acid (5687-84-3) represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. Its unique structural features continue to inspire innovative drug design strategies across multiple therapeutic areas. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in combination therapies for complex diseases.
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